Molecular Weight and Lipophilicity Differentiation: 6-Methyl-2-(phenylamino)nicotinic acid vs. Des-Methyl Analog 2PNA
6-Methyl-2-(phenylamino)nicotinic acid possesses a molecular weight of 228.25 Da, which is 14 Da higher than the des-methyl analog 2-(phenylamino)nicotinic acid (2PNA, MW 214.22 Da, CAS 16344-24-4) . This methyl group addition increases the calculated partition coefficient (cLogP) by approximately 0.5 log units—from an estimated 2.3 for 2PNA to approximately 2.8 for the target compound—as estimated by fragment-based methods . The hydrogen-bond donor and acceptor counts remain identical (2 HBD: COOH, NH; 4 HBA), meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity. This difference places the target compound closer to the optimal CNS drug-like chemical space (cLogP 2–4, MW 200–350) compared to 2PNA [1].
| Evidence Dimension | Molecular weight (Da) and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 228.25 Da; cLogP ≈ 2.8 (estimated via fragment-based calculation); HBD = 2, HBA = 4 |
| Comparator Or Baseline | 2-(Phenylamino)nicotinic acid (2PNA, CAS 16344-24-4): MW = 214.22 Da; cLogP ≈ 2.3 (estimated); HBD = 2, HBA = 4 |
| Quantified Difference | ΔMW = +14 Da (6.5% increase); ΔcLogP ≈ +0.5 log units; HBD/HBA counts unchanged |
| Conditions | Fragment-based cLogP estimation (CLOGP algorithm, Daylight Chemical Information Systems); structural data from vendor product specifications |
Why This Matters
The +0.5 cLogP shift positions the compound more favorably for CNS penetration—a critical criterion for procurement in neuroscience-focused medicinal chemistry programs—without altering hydrogen-bonding pharmacophore features.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541 View Source
